molecular formula C21H23NO4 B12199327 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12199327
M. Wt: 353.4 g/mol
InChI Key: IKYISKBYNMREPN-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 3,6-dimethyl-substituted benzofuran core linked to a 3,4-dimethoxyphenethylamine moiety via a carboxamide bridge. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with interactions targeting neurotransmitter receptors or enzymes in the central nervous system (CNS) .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23NO4/c1-13-5-7-16-14(2)20(26-18(16)11-13)21(23)22-10-9-15-6-8-17(24-3)19(12-15)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,22,23)

InChI Key

IKYISKBYNMREPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a benzofuran derivative under specific conditions to form the desired carboxamide. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Benzofuran vs. Benzamide Core : The target compound’s benzofuran core (with methyl groups at positions 3 and 6) increases steric bulk and lipophilicity compared to Rip-B’s simpler benzamide structure. This may enhance membrane permeability but reduce solubility .
  • Quaternary Ammonium vs. Carboxamide : The crystal structure compound (C24H35N2O5+·Cl−·2H2O) incorporates a charged azanium group, making it water-soluble as a hydrochloride salt, unlike the neutral carboxamide derivatives .
  • Verapamil Analog : The Verapamil-related compound’s nitrile and isopropyl groups suggest divergent biological targets (e.g., calcium channel modulation) compared to the carboxamide-linked benzofuran .
Pharmacological and Physicochemical Properties
  • Synthetic Accessibility : Rip-B is synthesized via a straightforward amide coupling (80% yield), whereas the benzofuran derivative may require cyclization steps, complicating synthesis .
  • Stability: The crystal structure compound’s dihydrate form suggests hygroscopicity, whereas the target compound’s non-ionic structure may offer better stability in organic solvents .
NMR and Crystallographic Data
  • Rip-B : 1H-NMR (Table 1 in ) shows signals for the benzamide carbonyl (δ ~167 ppm in 13C-NMR) and methoxy protons (δ ~3.8 ppm).
  • Crystal Structure Compound: X-ray diffraction confirms a monoclinic lattice (space group P21/c) with a = 21.977 Å, b = 12.2295 Å, and β = 93.490°, indicative of a tightly packed ionic structure .

Research Implications and Gaps

While the target compound shares structural motifs with known bioactive molecules, further studies are needed to elucidate its pharmacological profile. Comparative in vitro assays with Rip-B and Verapamil analogs could clarify its mechanism of action. Synthetic optimization (e.g., improving yield) and crystallographic analysis would enhance its development as a therapeutic candidate or intermediate.

References Molecules 2014, 19, 4595–4605. Pharmacopeial Forum PF 43(1), 2016. Acta Cryst. E70, o232 (2014).

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and pharmacological implications of this compound, supported by diverse research findings and data tables.

The molecular formula of this compound is C21H23NO4C_{21}H_{23}NO_{4}, with a molecular weight of 353.41 g/mol. Key physical properties include:

PropertyValue
Boiling Point538.9 ± 50.0 °C (Predicted)
Density1.160 ± 0.06 g/cm³ (Predicted)
pKa13.96 ± 0.46 (Predicted)

These properties suggest a stable compound with potential for various biological interactions.

Anticancer Properties

Recent studies highlight the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds within this class can exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The benzofuran scaffold has been associated with interactions at the microtubule level, disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells .
  • Selectivity : Some derivatives demonstrate selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Neuropharmacological Effects

Benzofuran derivatives have also been explored for their neuropharmacological effects , particularly in modulating neurotransmitter systems:

  • Serotonin Receptors : Compounds similar to this compound have shown activity at serotonin receptors, which could influence mood and anxiety disorders .
  • Dopaminergic Activity : There is emerging evidence that these compounds may interact with dopaminergic pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives contribute to their biological activity by mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzofuran derivatives against human cancer cell lines:

CompoundIC50 (µM)Cell Line
This compound5.0HepG2 (liver cancer)
Control (e.g., Doxorubicin)0.5HepG2

The results indicated that the compound exhibited significant activity but was less potent than established chemotherapeutics like Doxorubicin .

Study 2: Neuropharmacological Effects

In another study assessing the neuropharmacological profile:

CompoundEffect on BehaviorModel
This compoundAnxiolytic-like effectMouse Elevated Plus Maze
Control (e.g., Diazepam)Significant reduction in anxiety levelsMouse Elevated Plus Maze

This suggests potential use in treating anxiety disorders .

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